
2-(2-Methyl-1-pyrrolidinyl)ethyl 4-isopropoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methyl-1-pyrrolidinyl)ethyl 4-isopropoxybenzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These compounds are esters or salts of benzoic acid. The structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an isopropoxybenzoate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1-pyrrolidinyl)ethyl 4-isopropoxybenzoate typically involves the esterification of 4-isopropoxybenzoic acid with 2-(2-Methyl-1-pyrrolidinyl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for optimizing the production process.
化学反应分析
Types of Reactions
2-(2-Methyl-1-pyrrolidinyl)ethyl 4-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
2-(2-Methyl-1-pyrrolidinyl)ethyl 4-isopropoxybenzoate has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: It may have potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Methyl-1-pyrrolidinyl)ethyl 4-isopropoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzoate moiety can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
相似化合物的比较
Similar Compounds
2-Pyrrolidinone, 1-methyl-: This compound has a similar pyrrolidine ring but lacks the benzoate moiety.
Pyridine, 2-(1-methyl-2-pyrrolidinyl)-: This compound contains a pyridine ring instead of a benzoate moiety.
2-amino-N-ethyl-N-[(1-methyl-3-pyrrolidinyl)methyl]acetamide: This compound has a similar pyrrolidine ring but different functional groups.
Uniqueness
2-(2-Methyl-1-pyrrolidinyl)ethyl 4-isopropoxybenzoate is unique due to the presence of both the pyrrolidine ring and the isopropoxybenzoate moiety. This combination of structural features allows for specific interactions with molecular targets, making it a valuable compound in various scientific research applications.
属性
CAS 编号 |
5411-23-4 |
|---|---|
分子式 |
C17H25NO3 |
分子量 |
291.4 g/mol |
IUPAC 名称 |
2-(2-methylpyrrolidin-1-yl)ethyl 4-propan-2-yloxybenzoate |
InChI |
InChI=1S/C17H25NO3/c1-13(2)21-16-8-6-15(7-9-16)17(19)20-12-11-18-10-4-5-14(18)3/h6-9,13-14H,4-5,10-12H2,1-3H3 |
InChI 键 |
LZLUDVCQIWQCNH-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN1CCOC(=O)C2=CC=C(C=C2)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


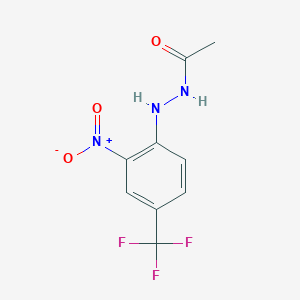
![7-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13766283.png)

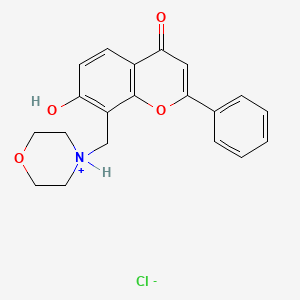

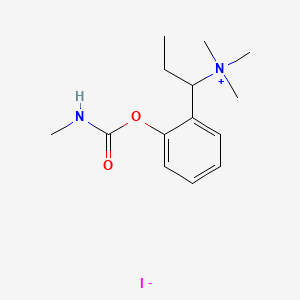

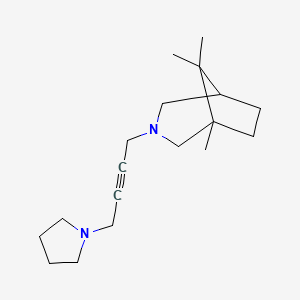
![3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one](/img/structure/B13766332.png)
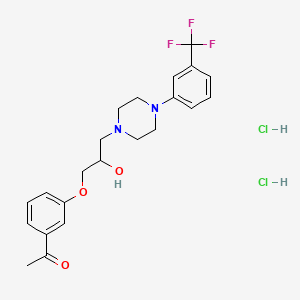

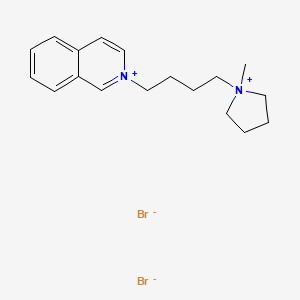
![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)

